molecular formula C20H18F3N3O4 B2848097 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 954661-00-8

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2848097
CAS No.: 954661-00-8
M. Wt: 421.376
InChI Key: WBZVVUWSLQUMAS-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H18F3N3O4 and its molecular weight is 421.376. The purity is usually 95%.
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Biological Activity

The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The compound was synthesized through a multi-step process involving the reaction of benzo[d][1,3]dioxole derivatives with pyrrolidinone and urea moieties. The synthesis pathway typically includes:

  • Formation of the Pyrrolidinone : Starting from appropriate benzo[d][1,3]dioxole derivatives.
  • Urea Formation : Reaction with isocyanates or amines to form the urea linkage.
  • Final Modification : Introducing the trifluoromethyl group to enhance biological activity.

The overall yield and purity of the synthesized compound are critical for ensuring its efficacy in biological assays.

Biological Activity Overview

Research indicates that compounds containing benzo[d][1,3]dioxole and related structures exhibit significant biological activities, including anticancer properties and effects on neurological pathways.

Anticancer Activity

Recent studies have demonstrated that related compounds show promising anticancer effects. For instance:

  • Cytotoxicity : Compounds derived from benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The IC50 values for some derivatives were reported to be lower than those of standard chemotherapeutic agents like doxorubicin, indicating superior potency in some cases .
CompoundCell LineIC50 (µM)Reference
1HepG22.38
2HCT1161.54
3MCF74.52

The mechanisms underlying the anticancer activity of these compounds include:

  • EGFR Inhibition : Some derivatives inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
  • Apoptosis Induction : Studies involving annexin V-FITC assays showed increased apoptosis in treated cells, suggesting that these compounds can trigger programmed cell death pathways.
  • Cell Cycle Arrest : Analysis indicated that these compounds can cause cell cycle arrest at various phases, further contributing to their antitumor efficacy.

Neurological Activity

Compounds similar to This compound have been investigated for their effects on GABAergic systems:

  • Benzodiazepine Receptor Affinity : Some derivatives exhibit high affinity for GABAA receptors, suggesting potential use as anxiolytics or anticonvulsants .
CompoundBinding Affinity (Ki, nM)Activity Type
6a0.44Hypnotic
Diazepam0.73Standard Benzodiazepine

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antitumor Efficacy : A study reported a new class of thiourea derivatives incorporating benzo[d][1,3]dioxole moieties that exhibited IC50 values significantly lower than doxorubicin across multiple cancer cell lines .
  • Neurological Impact : Research into novel oxadiazole derivatives showed promising results in animal models for both anticonvulsant and anxiolytic effects without significant memory impairment .

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O4/c21-20(22,23)13-1-3-14(4-2-13)25-19(28)24-9-12-7-18(27)26(10-12)15-5-6-16-17(8-15)30-11-29-16/h1-6,8,12H,7,9-11H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZVVUWSLQUMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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